1-ethyl-5-iodo-4-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

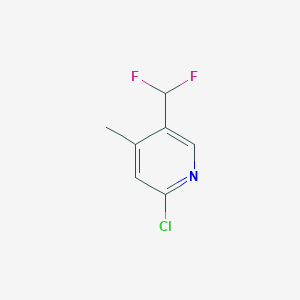

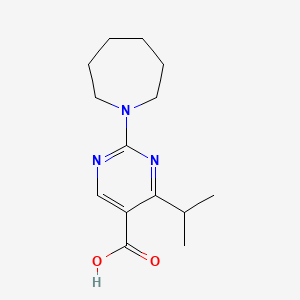

“1-ethyl-5-iodo-4-methyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “1-ethyl-5-iodo-4-methyl-1H-imidazole” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains an iodine atom and a methyl group .Physical And Chemical Properties Analysis

The predicted boiling point of “1-ethyl-5-iodo-4-methyl-1H-imidazole” is 314.2±22.0 °C, and its predicted density is 1.79±0.1 g/cm3 . Its predicted pKa value is 5.90±0.61 .Scientific Research Applications

1. Synthesis and Structural Analysis

1-Ethyl-5-iodo-4-methyl-1H-imidazole and its derivatives are primarily involved in the synthesis of complex molecular structures. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to planar molecules linked through hydrogen bonding into a three-dimensional network, a finding significant in understanding molecular interactions and designing pharmaceuticals (Wu, Liu, & Ng, 2005).

2. Coordination Chemistry and Catalysis

Compounds containing the 1-ethyl-1H-imidazole moiety play a crucial role in coordination chemistry and catalysis. For instance, they are involved in forming complexes with metals such as copper, which exhibit unique electronic and geometric configurations. These complexes are not only significant in understanding the metal-ligand interaction but also have implications in catalysis and material science (Banerjee et al., 2013).

3. Building Blocks in Medical Chemistry

Imidazole derivatives, including those related to 1-ethyl-5-iodo-4-methyl-1H-imidazole, are commonly used as building blocks in medical chemistry. They serve as precursors in synthesizing various biologically active molecules, highlighting their importance in drug discovery and development (Orhan, Kose, Alkan, & Öztürk, 2019).

4. Corrosion Inhibition

Certain imidazole derivatives demonstrate corrosion inhibition properties, making them valuable in protecting industrial materials. By altering the substituents on the imidazole ring, researchers can enhance these properties, indicating the versatility and potential industrial applications of these compounds (Ammal, Prajila, & Joseph, 2018).

5. Synthesis of Imidazolium Derivatives

1-Ethyl-5-iodo-4-methyl-1H-imidazole is involved in synthesizing various imidazolium derivatives. These derivatives are significant in many fields, including organic synthesis, catalysis, and material science, due to their stability and versatile chemical properties (Zang, Su, Mo, Cheng, & Jun, 2010).

Future Directions

The future directions for “1-ethyl-5-iodo-4-methyl-1H-imidazole” and other imidazole derivatives could involve their use in the development of new drugs, given their broad range of chemical and biological properties . They could also be used in the synthesis of PET tracers for imaging brain enzymes .

properties

IUPAC Name |

1-ethyl-5-iodo-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQQZSDHKRXPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-iodo-4-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)

![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)